2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide is a synthetic organic compound known for its diverse applications in chemistry, biology, medicine, and industry. With a complex structure, it incorporates a pyridine ring, oxadiazole ring, and toluidine moieties, making it an interesting subject of study in several research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-(p-tolyl)-1,2,4-oxadiazole from p-toluidine and cyanogen bromide. This intermediate then reacts with 2-acetylpyridine in the presence of a catalyst like p-toluenesulfonic acid, producing the desired compound under reflux conditions in a suitable solvent such as ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing the reaction conditions to improve yield and purity. Methods like continuous flow synthesis, use of microwave-assisted reactions, or the employment of advanced catalysis techniques might be utilized to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo a variety of reactions, including:
Oxidation: : It can be oxidized by common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfonates.
Reduction: : Reduction reactions with agents like sodium borohydride or lithium aluminum hydride can convert keto groups to alcohols.
Substitution: : Halogenation, nitration, and other electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reactions involving 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide typically employ reagents such as:
Potassium permanganate: or hydrogen peroxide for oxidation.
Sodium borohydride: or lithium aluminum hydride for reduction.
Halogens: (like bromine or chlorine) for substitution reactions.
Major Products Formed
Depending on the reactions, the compound can yield various derivatives like:
Alcohols: from reduction.
Sulfoxides: or sulfonates from oxidation.
Halogenated derivatives: from substitution.
Scientific Research Applications
2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide has extensive applications across multiple disciplines:
Chemistry: : Used as a building block in synthesizing more complex molecules.
Biology: : Acts as a probe or marker in biochemical assays.
Medicine: : Investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: : Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in key biological pathways. For instance, it may inhibit the activity of certain kinases or modulate receptor-mediated signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-5-(3-phenyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide
2-(2-oxo-5-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide
Unique Features
The inclusion of specific moieties like the p-tolyl group in 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide distinguishes it from other similar compounds
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-6-8-17(9-7-15)22-25-23(30-26-22)18-10-11-21(29)27(13-18)14-20(28)24-19-5-3-4-16(2)12-19/h3-13H,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLUKLBBDZJZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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